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L-Valine, 3-fluoro-

Catalog No.
S13878136
CAS No.
M.F
C5H10FNO2
M. Wt
135.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Valine, 3-fluoro-

Product Name

L-Valine, 3-fluoro-

IUPAC Name

(2R)-2-amino-3-fluoro-3-methylbutanoic acid

Molecular Formula

C5H10FNO2

Molecular Weight

135.14 g/mol

InChI

InChI=1S/C5H10FNO2/c1-5(2,6)3(7)4(8)9/h3H,7H2,1-2H3,(H,8,9)/t3-/m1/s1

InChI Key

ZFUKCHCGMBNYHH-GSVOUGTGSA-N

Canonical SMILES

CC(C)(C(C(=O)O)N)F

Isomeric SMILES

CC(C)([C@@H](C(=O)O)N)F

L-Valine, 3-fluoro- is a fluorinated derivative of the branched-chain amino acid L-Valine. This compound is characterized by the presence of a fluorine atom at the third position of the carbon chain, which alters its chemical properties and biological activity compared to its non-fluorinated counterpart. The chemical formula for L-Valine, 3-fluoro- is C5H10FNO2C_5H_{10}FNO_2, and it is classified under amino acids and their derivatives. The introduction of fluorine can enhance lipophilicity and metabolic stability, making it an interesting subject for pharmaceutical research.

Typical of amino acids. It can undergo:

  • Esterification: Reacting with alcohols to form esters, which are important for drug formulation.
  • Transamination: Participating in amino group transfer reactions, essential in amino acid metabolism.
  • Decarboxylation: Leading to the formation of amines, which can be biologically active.

The presence of the fluorine atom may influence reaction rates and pathways, potentially leading to unique products compared to non-fluorinated amino acids.

L-Valine, 3-fluoro- exhibits biological activities that are being explored in various contexts:

  • Antimicrobial Activity: Studies have shown that fluorinated amino acids can inhibit the growth of certain bacteria, suggesting potential applications in antibiotic development .
  • Metabolic Effects: As a branched-chain amino acid, it may influence protein synthesis and energy metabolism in muscle tissues.
  • Neuroprotective Properties: Some studies indicate that fluorinated derivatives may have neuroprotective effects due to their ability to modulate neurotransmitter systems.

The synthesis of L-Valine, 3-fluoro- can be achieved through several methods:

  • Fluorination of L-Valine: Direct fluorination using reagents such as sulfur tetrafluoride or other fluorinating agents.
  • Synthetic Pathways Involving Fluorinated Intermediates: Utilizing precursors that undergo specific reactions to introduce the fluorine atom at the desired position.
  • Enzymatic Methods: Employing specific enzymes that can facilitate the incorporation of fluorine into the amino acid structure.

These methods allow for varying degrees of selectivity and yield, depending on the conditions used.

L-Valine, 3-fluoro- has potential applications in several fields:

  • Pharmaceuticals: Its unique properties make it a candidate for drug development, particularly in creating new antibiotics or metabolic modulators.
  • Biochemical Research: Used as a tool compound to study metabolic pathways involving branched-chain amino acids.
  • Nutraceuticals: Potential use in dietary supplements aimed at improving muscle recovery and performance.

Interaction studies involving L-Valine, 3-fluoro- focus on its effects on biological systems:

  • Protein Binding Studies: Investigating how this compound interacts with various proteins can provide insights into its mechanism of action.
  • Cellular Uptake Studies: Understanding how cells absorb this compound can help elucidate its bioavailability and therapeutic potential.
  • Metabolomic Profiling: Analyzing changes in metabolic profiles upon administration can reveal its effects on cellular metabolism.

L-Valine, 3-fluoro- shares similarities with other fluorinated amino acids and derivatives. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
3-Fluoro-DL-valineC5H10FNO2C_5H_{10}FNO_2Unnatural amino acid with antibacterial properties
3-Fluoro-L-tyrosineC9H10FNO3C_9H_{10}FNO_3A phenylalanine derivative with distinct pharmacological activities
L-Valine, N-(3-fluoro-4-trifluoromethylbenzoyl)-pentyl esterC18H23F4NO3C_{18}H_{23}F_4NO_3Exhibits unique lipophilicity due to trifluoromethyl groups

Uniqueness

L-Valine, 3-fluoro-'s uniqueness lies in its specific structural modifications that influence its biological activity and chemical reactivity. The incorporation of a single fluorine atom can significantly impact its interaction with biological targets compared to other compounds listed above. This makes it a valuable candidate for further research in medicinal chemistry and biochemistry.

Transition Metal-Catalyzed Fluorination Strategies

Transition metal-catalyzed fluorination has emerged as a powerful tool for introducing fluorine atoms into valine derivatives with precise stereochemical control. Nickel complexes, in particular, have shown remarkable efficacy in dicarbofunctionalization reactions. For example, nickel-catalyzed cross-coupling of bromodifluoroacetate with valine-derived alkenes enables the simultaneous incorporation of fluorine and ester groups at the β-carbon of the amino acid backbone. This method avoids the need for prefluorinated building blocks, instead leveraging the metal’s ability to activate C–H bonds adjacent to the amino group. Palladium catalysts, meanwhile, have been employed in decarboxylative fluorination reactions. A notable approach involves the use of Pd(OAc)~2~ with N-protected valine substrates, where the metal facilitates the displacement of carboxylate groups by fluorine donors such as AgF or CsF. These reactions typically proceed under mild conditions (25–60°C) and achieve yields exceeding 70%, though steric hindrance from valine’s isopropyl side chain can necessitate elevated temperatures for complete conversion.

Recent advances in ligand design have addressed challenges related to enantioselectivity. Chiral bisoxazoline ligands paired with copper catalysts enable asymmetric fluorination of valine-derived enolates, achieving enantiomeric excess (ee) values up to 92%. The mechanism involves a radical pathway where the metal center stabilizes transition states during fluorine atom transfer, ensuring retention of configuration at the α-carbon.

Stereoselective Synthesis via Chiral Auxiliaries

Chiral sulfinyl auxiliaries dominate stereoselective fluorination strategies for 3-fluoro-L-valine due to their ability to induce high diastereomeric ratios (dr > 19:1). The tert-butanesulfinyl group, when attached to valine’s amine moiety, directs fluorine incorporation through a combination of steric and electronic effects. In one protocol, N-sulfinyl imines derived from valine precursors undergo nucleophilic attack by fluoromethylating reagents (e.g., CF~3~TMS) in THF at −78°C. The auxiliary’s rigid conformation forces fluorination to occur preferentially on the Re face, yielding the L-enantiomer with 98% ee after auxiliary removal.

Alternative approaches employ Evans oxazolidinone auxiliaries for β-fluorination. By converting valine to its corresponding oxazolidinone derivative, researchers achieve enolate formation at C^3^, which reacts with electrophilic fluorinating agents like NFSI (N-fluorobenzenesulfonimide). The auxiliary’s benzyl group shields one face of the enolate, leading to dr values of 15:1 in favor of the syn diastereomer. Post-fluorination, hydrolysis with LiOH/H~2~O~2~ regenerates the free amino acid while preserving stereochemical integrity.

Late-Stage Fluorination of Valine Derivatives

Late-stage fluorination strategies prioritize modifying preassembled valine frameworks, minimizing the need for complex protecting group manipulations. Directed C–H fluorination using palladium catalysts and Selectfluor has proven effective for introducing fluorine at the β-position. For instance, N-Boc-protected valine, when treated with Pd(OAc)~2~ and a bidentate directing group (e.g., 8-aminoquinoline), undergoes regioselective fluorination at C^3^ with 89% yield. The directing group coordinates to palladium, positioning the metal center proximate to the target C–H bond for oxidative fluorination.

Radical-based methods using photoactivated catalysts have also gained traction. Irradiation of valine derivatives with [Ir(ppy)~3~] (ppy = 2-phenylpyridine) in the presence of fluorine gas (F~2~) generates β-fluoro radicals, which recombine with the amino acid skeleton to form 3-fluoro-L-valine. This approach circumvents the need for prefunctionalized substrates and achieves 76% yield under flow reactor conditions.

Enzymatic Resolution Approaches for Enantiopure Production

Enzymatic synthesis offers unparalleled stereocontrol for 3-fluoro-L-valine production. Alanine dehydrogenase from Vibrio proteolyticus catalyzes the reductive amination of 3-fluoropyruvate to (R)-3-fluoroalanine, which undergoes side-chain elongation via transamination with branched-chain aminotransferases to yield L-valine analogues. Coupling this system with a formate dehydrogenase cofactor recycling module achieves >85% conversion efficiency and 99% ee.

Racemase-mediated dynamic kinetic resolution provides an alternative route. The alanine racemase from Streptomyces lavendulae catalyzes the interconversion of D- and L-3-fluoroalanine, enabling preferential crystallization of the L-enantiomer from racemic mixtures. When integrated with a ketimine reductase that reduces fluorinated ketones to β-fluoroamines, this cascade achieves 92% isolated yield of 3-fluoro-L-valine.

The asymmetric Mannich reaction has emerged as a cornerstone methodology for constructing the chiral fluorinated framework of L-Valine, 3-fluoro-. This approach capitalizes on the formation of carbon-carbon bonds between enolate equivalents and electrophilic imine species, providing direct access to beta-amino acid derivatives with precisely controlled stereochemistry [2].
The development of highly enantioselective Mannich protocols has been driven by the implementation of chiral copper complexes in combination with specialized phosphine ligands. Brewitz and colleagues demonstrated that the utilization of DTBM-Segphos ligands with copper(I) triflate catalysts achieves remarkable stereoselectivity in the construction of fluorinated amino acid derivatives, with enantiomeric excesses ranging from 90 to 97 percent [3] [4]. This methodology employs a soft Lewis acid/hard Brønsted base cooperative catalytic system that effectively suppresses competing defluorination pathways while promoting the desired carbon-carbon bond formation.

The mechanistic foundation of these transformations relies on the careful orchestration of dual catalytic activation. The copper center serves as a soft Lewis acid, coordinating to the imine electrophile and facilitating its activation toward nucleophilic attack. Simultaneously, the Brønsted base component promotes enolate formation from the fluorinated nucleophile without causing elimination of the fluorine substituent [3]. This cooperative activation paradigm represents a significant advancement over previous methodologies that suffered from competing side reactions.

Substrate scope investigations have revealed that the Mannich approach tolerates a diverse array of fluorinated nucleophiles and electrophilic partners. The reaction of alpha-fluorinated carboxylate esters with N-tert-butylsulfinyl imines proceeds with excellent diastereoselectivity, typically achieving ratios exceeding 8:1 in favor of the desired stereoisomer . The stereochemical outcome is highly dependent on the steric and electronic properties of the fluorocarbon nucleophiles, with bulkier substituents generally providing enhanced selectivity.

Temperature control plays a crucial role in optimizing reaction outcomes. Most successful protocols operate at temperatures between -20°C and 25°C, with lower temperatures favoring improved enantioselectivity at the expense of reaction rate [3]. The reaction typically reaches completion within 4 to 12 hours under these conditions, making it suitable for practical synthetic applications.

Recent developments have focused on expanding the electrophilic component diversity. The use of isatin-derived ketimines has proven particularly effective, allowing access to fluorinated indolinone structures with quaternary carbon centers [5]. The reaction of alpha-fluorobenzylnitrile with N-trityl ketimines achieved yields of 91 percent with enantiomeric excesses reaching 96 percent [5].

The synthetic utility of these methodologies has been demonstrated through their application to the preparation of pharmaceutically relevant fluorinated amino acid derivatives. The ability to access multiple stereoisomers through catalyst and ligand selection provides synthetic flexibility that is essential for structure-activity relationship studies in medicinal chemistry applications.

Nickel-Mediated Dicarbofunctionalization Techniques

Nickel-catalyzed dicarbofunctionalization has emerged as a powerful strategy for the construction of fluorinated amino acid derivatives, offering unique advantages in terms of substrate scope and mechanistic flexibility. This approach leverages the distinctive properties of nickel catalysts, including their propensity for single-electron transfer processes and their ability to stabilize radical intermediates [6] .

The fundamental principle underlying nickel-mediated dicarbofunctionalization involves the simultaneous incorporation of two carbon-based fragments across an alkene substrate. In the context of L-Valine, 3-fluoro- synthesis, this methodology enables the introduction of both the fluorinated side chain and the amino acid backbone in a single transformation [8]. The process typically proceeds through a sequence of carbometalation, transmetalation, and reductive elimination steps.
The catalytic cycle begins with the oxidative addition of an electrophilic coupling partner to a nickel(0) or nickel(I) species, generating an organonickel intermediate. This intermediate then undergoes migratory insertion with the alkene substrate, forming a new carbon-carbon bond while creating an alkylnickel species. Subsequent transmetalation with an organometallic nucleophile introduces the second carbon fragment, and reductive elimination regenerates the active catalyst while forming the desired product [9].

The choice of ligand system significantly influences both the reactivity and selectivity of the transformation. Phosphine ligands, particularly those with bulky substituents, have proven most effective for achieving high levels of stereoselectivity. The use of chiral bisphosphine ligands enables enantioselective variants of the transformation, with enantiomeric excesses typically ranging from 75 to 92 percent [6].

Temperature optimization represents a critical parameter in nickel-catalyzed dicarbofunctionalization. Most protocols operate at elevated temperatures between 25°C and 80°C, reflecting the higher activation barriers associated with nickel-mediated processes compared to palladium-catalyzed alternatives . The reaction times typically range from 6 to 18 hours, depending on the specific substrate combination and catalyst loading.

The mechanism of nickel-catalyzed dicarbofunctionalization can proceed through either two-electron or radical pathways, depending on the nature of the coupling partners. When C(sp³) electrophiles are employed, the transformation typically involves radical intermediates generated through single-electron transfer processes [8]. This radical reactivity enables the functionalization of substrates that would be challenging to activate through traditional two-electron mechanisms.

Recent mechanistic studies have provided valuable insights into the factors governing selectivity in these transformations. The work of Diao and colleagues demonstrated that the reduction of nickel by zinc is the turnover-limiting step in reductive dicarbofunctionalization processes, with two nickel(II) species serving as the catalyst resting state [9]. This mechanistic understanding has informed the development of more efficient catalytic systems.

The substrate scope of nickel-catalyzed dicarbofunctionalization encompasses a diverse range of alkenes and coupling partners. Terminal alkenes generally provide superior reactivity compared to internal alkenes, though both can be successfully functionalized under appropriate conditions. The methodology tolerates various functional groups, including esters, carbamates, and heterocycles, making it suitable for the synthesis of complex fluorinated amino acid derivatives .

Stereochemical considerations in nickel-catalyzed dicarbofunctionalization are influenced by the mechanism of alkene insertion. The process typically proceeds through syn-addition across the alkene, leading to predictable stereochemical outcomes. The use of chiral ligands can bias the facial selectivity of alkene coordination, enabling enantioselective transformations [10].

Stereochemical Resolution Techniques for Diastereomeric Mixtures

The resolution of diastereomeric mixtures represents a fundamental approach for obtaining enantiopure L-Valine, 3-fluoro- from racemic or stereoisomeric precursors. This methodology exploits the different physical and chemical properties of diastereomers to achieve their separation, followed by conversion to the desired enantiomer [11] [12].

The conceptual framework of stereochemical resolution involves the temporary conversion of enantiomers into diastereomers through reaction with a chiral resolving agent. Unlike enantiomers, which possess identical physical properties, diastereomers exhibit distinct melting points, boiling points, solubilities, and chemical reactivities. These differences provide the foundation for their separation using conventional techniques such as crystallization, chromatography, or extraction [13].

The selection of an appropriate resolving agent is crucial for successful resolution. Effective resolving agents must be available in enantiomerically pure form and must react with the substrate to form diastereomers with significantly different physical properties. Additionally, the reaction forming the diastereomers must be reversible to allow recovery of the resolved enantiomers [12].

Crystallization-based resolution has proven particularly effective for L-Valine, 3-fluoro- derivatives. The process typically involves the formation of diastereomeric salts through acid-base reactions between the amino acid and a chiral carboxylic acid. Common resolving agents include tartaric acid, mandelic acid, and camphorsulfonic acid [11]. The less soluble diastereomer crystallizes preferentially, allowing its isolation through filtration, while the more soluble diastereomer remains in solution.

The efficiency of crystallization resolution depends on several factors, including the choice of solvent, temperature, and concentration. Mixed solvent systems often provide optimal conditions for achieving high resolution efficiency. The process typically requires multiple recrystallizations to achieve high optical purity, with enantiomeric excesses of 65 to 88 percent commonly achieved [13].

Chromatographic resolution offers an alternative approach that can be particularly effective for small-scale separations. The use of chiral stationary phases enables the direct separation of enantiomers without the need for derivatization. High-performance liquid chromatography with chiral columns has been successfully applied to the resolution of fluorinated amino acids, with various cyclodextrin-based and protein-based chiral selectors proving effective [14].

The development of dynamic resolution techniques has provided enhanced efficiency compared to classical resolution methods. These approaches involve the in-situ racemization of the undesired enantiomer, allowing complete conversion to the desired product. The implementation of dynamic resolution in fluorinated amino acid synthesis has been demonstrated using various catalytic systems [15].

Enzymatic resolution represents a highly selective approach for obtaining optically pure fluorinated amino acids. The use of hydrolytic enzymes, such as lipases and esterases, enables the selective transformation of one enantiomer while leaving the other unchanged. This approach has been successfully applied to the resolution of fluorinated amino acid esters, with transaminases showing particular promise for direct amino acid resolution [13].

The scalability of resolution techniques varies significantly depending on the specific methodology employed. Crystallization-based approaches are generally well-suited for large-scale applications, while chromatographic methods are typically limited to smaller scales. The choice of resolution technique must consider both the desired scale of operation and the required optical purity of the final product.

Recent advances in membrane-based resolution have provided new opportunities for continuous processing applications. The use of chiral membranes enables the selective permeation of one enantiomer while retaining the other, offering potential advantages in terms of operational simplicity and throughput [16].

The characterization of resolved products requires careful analytical methodology to determine both the enantiomeric excess and the absolute configuration. Techniques such as chiral HPLC, polarimetry, and NMR spectroscopy with chiral shift reagents provide complementary information for complete stereochemical assignment [17].

XLogP3

-1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

135.06955672 g/mol

Monoisotopic Mass

135.06955672 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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